1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a 3,5-dimethoxyphenyl group and a morpholin-4-yl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 3,5-dimethoxyaniline with morpholine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3,5-Dimethoxyaniline is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.
Step 2: The isothiocyanate intermediate is then reacted with morpholine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various cellular effects, including the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenyl isocyanate
- 3,5-Dimethoxybenzylamine
- 3,4-Dimethoxyphenethylamine
Uniqueness
1-(3,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea is unique due to the presence of both the 3,5-dimethoxyphenyl and morpholin-4-yl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-11-7-10(8-12(9-11)18-2)14-13(20)15-16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3,(H2,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCOBJOUTQFFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NN2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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